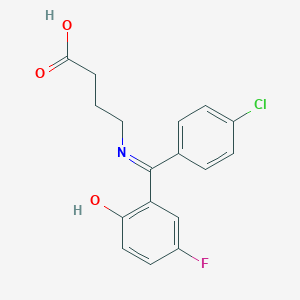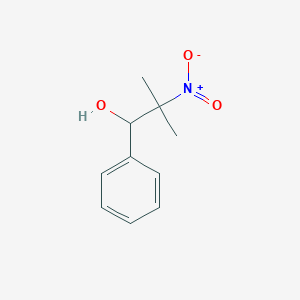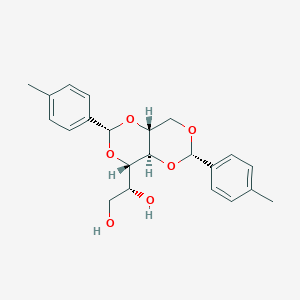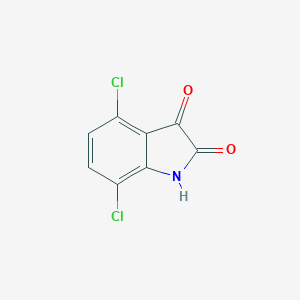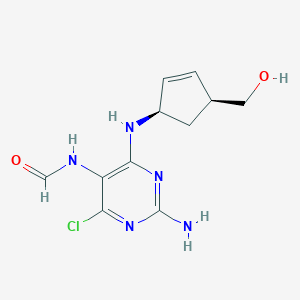
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide
Übersicht
Beschreibung
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C11H14ClN5O2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Structural Analysis
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide is a compound that has been the focus of various synthetic and analytical studies. For example, a study by Mont et al. (2009) details a protocol for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, demonstrating the compound's potential as a versatile intermediate in medicinal chemistry. The process involves formylation, cyclization, and subsequent transformation under microwave irradiation conditions, showcasing the compound's reactivity and utility in creating structurally diverse derivatives (Mont, Teixidó, & Borrell, 2009).
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored, indicating the potential of this compound derivatives in pharmaceutical applications. Mallikarjunaswamy et al. (2016) synthesized a series of novel formamidine derivatives showing promising antimicrobial activity against various pathogenic bacteria and fungi. This research underscores the compound's significance in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Enantiomeric Separation and Characterization
The chiral nature of related compounds has also been a subject of interest. A study by Radhakrishnan, Rao, and Himabindu (2008) presented a chiral liquid chromatographic method for the enantiomeric separation of a key intermediate of Abacavir, closely related to the compound . The method's precision and accuracy highlight the compound's relevance in the synthesis and quality control of pharmaceuticals (Radhakrishnan, Rao, & Himabindu, 2008).
Crystal Structure and Molecular Interactions
The structural analysis of similar compounds provides insights into their molecular interactions and potential applications in material science. Trilleras et al. (2009) examined the crystal structures of isostructural compounds, revealing how hydrogen bonding contributes to their assembly and stability. Such studies are crucial for understanding the molecular basis of the compound's interactions and its potential applications in designing more effective pharmaceuticals and materials (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Eigenschaften
IUPAC Name |
N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFRHUVOPNVUGL-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
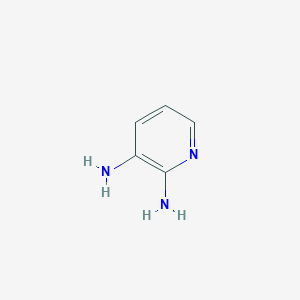
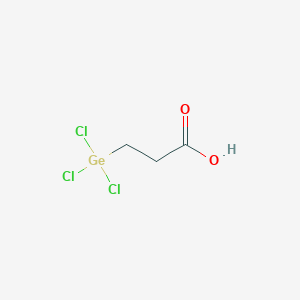

![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)
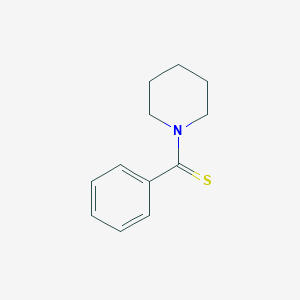
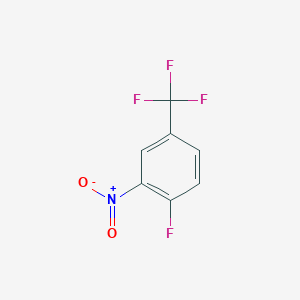

![trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane](/img/structure/B105643.png)
